molecular formula C22H25ClN2O4S B14984831 1-[(2-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B14984831
M. Wt: 449.0 g/mol
InChI Key: MGFAGDPTZDIANL-UHFFFAOYSA-N
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Description

1-[(2-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonyl group, and a chlorobenzyl moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the chlorobenzyl and prop-2-en-1-yloxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorobenzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium azide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide: shares similarities with other sulfonyl-containing piperidine derivatives.

    This compound: is compared with compounds like 1-[(2-chlorobenzyl)sulfonyl]-N-[4-(methoxy)phenyl]piperidine-4-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C22H25ClN2O4S

Molecular Weight

449.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(4-prop-2-enoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H25ClN2O4S/c1-2-15-29-20-9-7-19(8-10-20)24-22(26)17-11-13-25(14-12-17)30(27,28)16-18-5-3-4-6-21(18)23/h2-10,17H,1,11-16H2,(H,24,26)

InChI Key

MGFAGDPTZDIANL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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